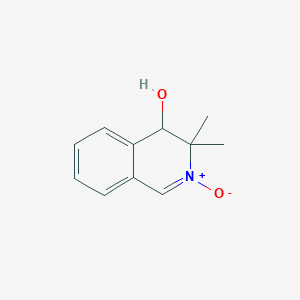

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide

Descripción general

Descripción

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide is a cyclic nitrone compound known for its role as a free radical trap.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide typically involves the oxidation of 3,3-Dimethyl-3,4-dihydroisoquinoline derivatives. One efficient route includes the N-alkylation of 3,3-Dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired cyclization products .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of commercially available starting materials and mild reaction conditions makes the process suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it back to its parent compound.

Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various hydroxylated and alkylated derivatives, which can have different biological and chemical properties .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antioxidant Activity :

- Research indicates that 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide functions as an antioxidant, albeit with lower potency than some analogs. It has shown protective effects against oxidative damage in cerebellar granule cells, suggesting potential applications in neuroprotection and treatment of oxidative stress-related disorders .

-

Anticancer Potential :

- Isoquinoline derivatives, including this compound, have been investigated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the isoquinoline structure can enhance anticancer activity by inhibiting key cellular pathways involved in tumor growth . For instance, certain derivatives have shown promising results in inhibiting tubulin polymerization and affecting NF-kB signaling pathways .

- Analgesic and Anti-hypoxic Activities :

Organic Synthesis Applications

- Reactions with Ketenes :

- Catalytic Processes :

Neuroprotective Effects

A study demonstrated that this compound protects cerebellar granule cells from oxidative stress. The IC50 values indicated a significant reduction in cell death compared to untreated controls. This positions the compound as a candidate for further exploration in neurodegenerative disease therapies.

Anticancer Activity Assessment

In a comparative study of isoquinoline derivatives against various cancer cell lines (e.g., leukemia and colon cancer), certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents. This suggests that structural modifications to the isoquinoline scaffold can enhance anticancer efficacy.

Synthesis of Novel Compounds

Research involving the reaction of this compound with ketenes resulted in several novel compounds with distinct biological activities. These findings highlight the compound's versatility as a building block for drug discovery.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide involves its ability to trap free radicals. The compound reacts with free radicals to form stable nitroxide radicals, thereby preventing the radicals from causing damage to biological molecules and systems . This mechanism is particularly important in reducing oxidative stress and protecting cells from damage .

Comparación Con Compuestos Similares

Similar Compounds

Phenyl-tert-butylnitrone (PBN): A well-known free radical trap with similar applications but higher side effects.

3,3-Dimethyl-3,4-dihydroisoquinoline N-oxide: The parent compound of 3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide, used in similar applications but with different reactivity.

Uniqueness

This compound is unique due to its reduced side effects and higher stability compared to other free radical traps. Its ability to form stable nitroxide radicals makes it particularly valuable in both research and industrial applications .

Actividad Biológica

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. Notably, it has been synthesized as a metabolite with reduced side effects compared to its parent compounds. The methods typically employed include cyclization reactions of appropriate precursors, often utilizing organometallic reagents and acid catalysts to promote the formation of the isoquinoline structure .

Antioxidant Properties

One of the significant biological activities of this compound is its antioxidant capability. Studies indicate that this compound acts as a free radical trap, which can mitigate oxidative stress in biological systems. This property is crucial for potential applications in treating diseases associated with oxidative damage .

Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by various stressors. This activity is linked to its ability to modulate signaling pathways associated with cell survival and inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives of isoquinoline compounds have shown promising results against various pathogens, including bacteria and fungi. For instance, derivatives similar to this compound were found to possess significant antifungal activity against phytopathogens like Pythium recalcitrans, indicating potential agricultural applications .

The mechanisms through which this compound exerts its biological effects include:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage.

- Modulation of Enzyme Activity : It may influence the activity of various enzymes involved in metabolic pathways, contributing to its neuroprotective and anti-inflammatory effects.

- Interaction with Receptors : Preliminary studies suggest that it may interact with specific receptors in the central nervous system, enhancing its neuroprotective properties .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, administration of this compound led to improved cognitive function and reduced neuronal loss.

- Antifungal Efficacy : A study demonstrated that a derivative exhibited an EC50 value of 14 mM against Pythium recalcitrans, outperforming standard antifungal agents like hymexazol .

Propiedades

IUPAC Name |

3,3-dimethyl-2-oxido-4H-isoquinolin-2-ium-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12(11)14/h3-7,10,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBJLPJKUYFPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2C=[N+]1[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184375-93-7 | |

| Record name | 4-Isoquinolinol, 3,4-dihydro-3,3-dimethyl-, 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184375937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.